molecular formula C19H24N2O2S B2414594 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide CAS No. 2034574-50-8

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide

Cat. No.: B2414594
CAS No.: 2034574-50-8
M. Wt: 344.47
InChI Key: FLNMWKJCUSWGTB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the furan ring and the thiomorpholine moiety. One common method involves the reaction of 2-furylcarbinol with thiomorpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-morpholinoethyl)-3-phenylpropanamide
  • N-(2-(furan-2-yl)-2-piperidinoethyl)-3-phenylpropanamide
  • N-(2-(furan-2-yl)-2-pyrrolidinoethyl)-3-phenylpropanamide

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(9-8-16-5-2-1-3-6-16)20-15-17(18-7-4-12-23-18)21-10-13-24-14-11-21/h1-7,12,17H,8-11,13-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNMWKJCUSWGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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